molecular formula C12H20O B1139635 5E,7Z-Dodecadienal CAS No. 75539-65-0

5E,7Z-Dodecadienal

Cat. No. B1139635
CAS RN: 75539-65-0
M. Wt: 180.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5E,7Z-Dodecadienal is a chemical compound with the molecular formula C12H20O and a molecular weight of 180.29 . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 5E,7Z-Dodecadienal has been accomplished via Pd- and Fe- catalyzed cross-coupling reactions . This method provides a general synthetic approach to other (Z,E)-diene compounds .


Molecular Structure Analysis

The molecular structure of 5E,7Z-Dodecadienal can be represented as a 2D Mol file or a computed 3D SD file . The structure can be viewed using Java or Javascript .

Scientific Research Applications

  • Orientation Disruption of Male Forest Tent Caterpillar : This study investigated the impact of various pheromone components, including (5Z,7E)-5,7-dodecadienal and (5Z,7Z)-5,7-dodecadienal, on the orientation of male Malacosoma disstria moths. It was found that these compounds can effectively disrupt male moth orientation to female-baited traps (Chisholm, Palaniswamy, & Underhill, 1982).

  • Synthesis of Sex Pheromone Components : This study focused on the stereoselective synthesis of various isomers of 5,7-dodecadien-1-ol and their corresponding aldehydes, which are components of the sex pheromone of the forest and western tent caterpillars. The (5E,7Z)-5,7-Dodecadienal is specifically identified as a component of the pheromone of the western tent caterpillar (Chisholm, Steck, Bailey, & Underbill, 2004).

  • Stereoselective Synthesis Related to Pine Moth Sex Pheromone : This research involved the stereoselective synthesis of isomers of 5,7-dodecadien-l-ol, proposed as the sex pheromone of the pine moth. Different synthetic methods were employed to create various isomers, including the (5Z, 7Z)-isomer (And, Vu, Yoshida, & Takahashi, 1982).

  • Pheromone Synthesis for Lasiocampidae Species : This study synthesized sex attractants such as 5,7-dodecadienols, -dodecadienyl acetates, and -dodecadienals for various Lasiocampidae species. The (5Z,7E)-5,7-Dodecadienal was identified as a pheromone of Dendrolimus pini (Bestmann, Koschatzky, Platz, Süss, Vostrowsky, Knauf, Burghardt, & Schneider, 1982).

  • Female Sex Pheromone of the Yunnan Pine Caterpillar Moth : This study identified the presence of compounds like (5E,7Z)-5,7-dodecadien-1-ol and (5E,7Z)-5,7-dodecadienal in the sex pheromone glands of Dendrolimus houi moths. These components were essential for attracting male moths (Kong, Zhang, Zhao, & Wang, 2007).

  • Biosynthetic Pathway of a Plusiinae Moth Sex Pheromone : Research on Thysanoplusia intermixta revealed that (5E,7Z)-5,7-dodecadienyl acetate is a main sex pheromone component. The study investigated the biosynthetic pathway, incorporating various deuterated precursors (Ono, Imai, Inomata, Watanabe, & Ando, 2002).

Safety And Hazards

In case of exposure to 5E,7Z-Dodecadienal, it is recommended to move the victim into fresh air and give artificial respiration if necessary . Contact with skin should be avoided and contaminated clothing should be removed immediately . In case of ingestion, do not induce vomiting and seek immediate medical attention . The chemical should be stored in suitable and closed containers for disposal .

properties

IUPAC Name

(5E,7Z)-dodeca-5,7-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3/b6-5-,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQDYNHCLZNOFB-IGTJQSIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\C=C\CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5E,7Z-Dodecadienal

Citations

For This Compound
2
Citations
LC Passaro, FX Webster - NOTE TO USERS - suny-esf-researchportal.esploro …
The eastern tent caterpillar, Malacasoma americanum, is a significant pest in North America and just recently, a fatal one. The deaths of hundreds of foals in Kentucky this past spring …
LC Passaro - 2001 - search.proquest.com
The goal of this research was to prepare sufficient amounts of pheromone compounds for the development and formulation of integrated pest management (IPM) methods. These IPM …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.